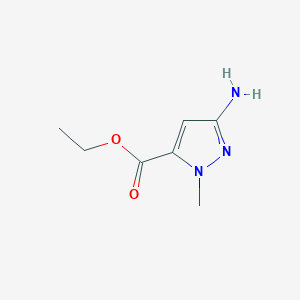

3-amino-1-metil-1H-pirazol-5-carboxilato de etilo

Descripción general

Descripción

Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate (EMPC) is an important organic compound that has been widely studied due to its unique properties and potential applications. It is a colorless, crystalline solid with a melting point of 178-180°C and a boiling point of 326-328°C. EMPC is highly soluble in water, ethanol, and other organic solvents, and is used as a reagent in various organic synthesis reactions. EMPC has been studied for its potential use in a variety of scientific research applications, including as a catalyst for organic synthesis, as a corrosion inhibitor, and as a potential drug candidate.

Aplicaciones Científicas De Investigación

Química Medicinal: Agente Antituberculoso

Los derivados de pirazol, incluido el 3-amino-1-metil-1H-pirazol-5-carboxilato de etilo, se han identificado como posibles agentes antituberculosos . Su estructura permite la síntesis de compuestos que pueden inhibir el crecimiento de Mycobacterium tuberculosis, la bacteria responsable de la tuberculosis. La versatilidad del anillo de pirazol permite el desarrollo de nuevos fármacos con mayor eficacia y menor resistencia.

Aplicaciones Antimicrobianas y Antifúngicas

Estos compuestos presentan significativas actividades antimicrobianas y antifúngicas . Se pueden sintetizar para atacar una amplia gama de cepas bacterianas, incluidas Staphylococcus aureus y Escherichia coli, así como hongos como Aspergillus flavus y Aspergillus niger. Esto los hace valiosos en el desarrollo de nuevos tratamientos para infecciones donde la resistencia a los medicamentos actuales es una preocupación creciente.

Propiedades Antiinflamatorias

Las propiedades antiinflamatorias de los derivados de pirazol los convierten en candidatos para el tratamiento de enfermedades inflamatorias crónicas . Al modular la respuesta inflamatoria del cuerpo, estos compuestos pueden ayudar a controlar afecciones como la artritis y el asma, proporcionando una vía para el desarrollo de medicamentos antiinflamatorios no esteroideos (AINE).

Investigación Anticancerígena

El this compound ha mostrado promesa en la investigación anticancerígena . Su capacidad para interferir con la proliferación de células cancerosas abre posibilidades para que se utilice en la síntesis de agentes quimioterapéuticos. El núcleo de pirazol se puede funcionalizar para atacar tipos específicos de células cancerosas, lo que podría conducir a tratamientos con menos efectos secundarios.

Aplicaciones Agroquímicas

En la industria agroquímica, los derivados de pirazol se utilizan por sus propiedades herbicidas e insecticidas . Se pueden diseñar para afectar solo a las plagas y malas hierbas objetivo, reduciendo así el impacto ambiental y mejorando el perfil de seguridad de los productos químicos agrícolas.

Química de Coordinación y Química Organometálica

El sistema de anillo de pirazol en el this compound puede actuar como ligando en la química de coordinación . Puede formar complejos con varios metales, que son importantes en la catálisis y la síntesis de compuestos organometálicos. Estos complejos tienen aplicaciones en varios procesos industriales, incluida la producción de polímeros y productos químicos finos.

Síntesis de Tintes y Pigmentos

Este compuesto sirve como intermedio en la síntesis de tintes y pigmentos . Sus sitios reactivos permiten la unión de varios grupos funcionales, lo que lleva a la creación de una amplia gama de colores y tonalidades. Esto es particularmente útil en las industrias textil y de impresión.

Intermediarios Farmacéuticos

El this compound es un valioso intermedio en la síntesis farmacéutica . Se puede utilizar para crear una variedad de moléculas bioactivas, incluidas las que tienen propiedades analgésicas, anticonvulsivas y antioxidantes. Esta versatilidad lo convierte en un componente clave en los procesos de descubrimiento y desarrollo de fármacos.

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate, also known as 1H-Pyrazole-5-carboxylic acid, 3-amino-1-methyl-, ethyl ester, is a compound with a versatile scaffold in organic synthesis and medicinal chemistry It has been used for the synthetic preparation of 5-n,n-disubstituted 5-aminopyrazole-3-carboxylic acids, which are highly potent agonists of gpr109b .

Mode of Action

Pyrazoles, the core structure of this compound, are known to exhibit tautomerism . This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .

Biochemical Pathways

3 (5)-aminopyrazoles, a class of compounds to which this compound belongs, are largely explored as precursors in the synthesis of condensed heterocyclic systems, namely pyrazolo [1,5-a]pyrimidines .

Result of Action

It has been used for the synthetic preparation of 5-n,n-disubstituted 5-aminopyrazole-3-carboxylic acids, which are highly potent agonists of gpr109b .

Action Environment

It is known that the structure and reactivity of pyrazoles can be influenced by solvents .

Análisis Bioquímico

Biochemical Properties

Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with GPR109b, a receptor involved in metabolic processes . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity. This compound’s ability to form stable complexes with biomolecules makes it a valuable tool in biochemical research.

Cellular Effects

The effects of ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, this compound can modulate cell signaling pathways, leading to changes in cell function and behavior. These effects are crucial for understanding the compound’s potential therapeutic applications.

Molecular Mechanism

At the molecular level, ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it has been observed to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound can result in alterations in cellular function, highlighting the importance of understanding its temporal effects in laboratory settings.

Dosage Effects in Animal Models

The effects of ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways and improving cellular function. At high doses, it can cause toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Understanding the dosage effects of this compound is crucial for its potential therapeutic applications and safety.

Metabolic Pathways

Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it has been shown to modulate the activity of enzymes involved in amino acid metabolism, leading to changes in metabolite levels . These interactions are essential for understanding the compound’s role in metabolic processes and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate within cells and tissues are critical for its activity and function. This compound can interact with transporters and binding proteins, influencing its localization and accumulation within cells . Understanding these interactions is essential for determining the compound’s bioavailability and potential therapeutic applications.

Subcellular Localization

Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate exhibits specific subcellular localization, which can affect its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications

Propiedades

IUPAC Name |

ethyl 5-amino-2-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-3-12-7(11)5-4-6(8)9-10(5)2/h4H,3H2,1-2H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVAANYHFUXNOPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90531914 | |

| Record name | Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90531914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89088-57-3 | |

| Record name | Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89088-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90531914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Bromo-4-[(difluoromethyl)sulfanyl]benzene](/img/structure/B1281811.png)

![6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1281815.png)

![6-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine](/img/structure/B1281816.png)